3-Bromo-4-fluoro-5-methylpyridine
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Overview
Description
3-Bromo-4-fluoro-5-methylpyridine is a heterocyclic organic compound that belongs to the class of substituted pyridines It features a bromine atom at the third position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that brominated and fluorinated pyridines are often used in the synthesis of various bioactive compounds . They can interact with a variety of biological targets depending on the specific compound they are incorporated into .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various bioactive compounds , which can affect a variety of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
It’s known that the compound’s properties can be influenced by its incorporation into various bioactive compounds .
Result of Action
It’s known that the compound can be used in the synthesis of various bioactive compounds , which can have a variety of effects depending on their specific structures and targets.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . Additionally, safety data sheets suggest that dust formation should be avoided and that the compound should be used only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluoro-5-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce a range of substituted pyridines.
Scientific Research Applications
3-Bromo-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoropyridine: Lacks the methyl group at the fifth position.
4-Fluoro-5-methylpyridine: Lacks the bromine atom at the third position.
3-Bromo-5-methylpyridine: Lacks the fluorine atom at the fourth position.
Uniqueness
3-Bromo-4-fluoro-5-methylpyridine is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMAMKIOZSIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-44-5 |
Source
|
Record name | 3-bromo-4-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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